[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid” is a chemical compound with the molecular formula C10H10N4O4 . It has an average mass of 250.211 Da and a monoisotopic mass of 250.070206 Da . This compound is used in the synthesis of various metal-organic frameworks .
Molecular Structure Analysis
The molecular structure of “[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid” consists of a tetrazole ring attached to a phenyl ring, which is further connected to an acetic acid group via a methoxy bridge .Scientific Research Applications
- Researchers have explored the synthesis of a honeycomb metal–carboxylate-tetrazolate framework using 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions. The resulting framework exhibits high adsorption capacity for CO2 and C2H2, as well as selective separation of CO2/CH4, C2H2/CO2, and C2H2/CH4 .
- Some derivatives of this compound have shown significant cytotoxic effects. For instance, compounds 6c and 6b demonstrated low IC50 values (8.47±0.09 µg/mL and 13.58±0.08 µg/mL) against cancer cells, comparable to standard drugs. The presence of an electron-withdrawing methoxy group contributes to their potency .
- Initial tests evaluated the derivatives’ inhibition of urease at a concentration of 0.1 mM. Further investigation into their potential as urease inhibitors could be valuable for medicinal chemistry .
- Benchchem offers qualified products for CAS No. 362481-47-8 (2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid). Researchers can inquire for more details.
Metal–Organic Frameworks (MOFs) for Gas Adsorption
Cytotoxic Activity in Cancer Cells
Urease Inhibition
Chemical Properties
Custom Synthesis and Availability
Mechanism of Action
Target of Action
It is suggested that the compound forms hydrogen bonds with amino acids in their active pockets
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds This interaction can lead to changes in the structure or function of the target, potentially altering its activity
Biochemical Pathways
The compound’s ability to form hydrogen bonds suggests it could influence a variety of biochemical processes, particularly those involving protein or enzyme activity .
Result of Action
The compound has shown significant cytotoxic effects, suggesting it may have potential applications in cancer treatment . Additionally, the compound has demonstrated a significant zone of inhibition, indicating potential antimicrobial properties .
properties
IUPAC Name |
2-[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-8-4-6(10-11-13-14-12-10)2-3-7(8)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDZHBYMLDBPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.